molecular formula C37H53N9O11 B15142343 Z-Arg-Arg-4M|ANA (triacetate)

Z-Arg-Arg-4M|ANA (triacetate)

Cat. No.: B15142343
M. Wt: 799.9 g/mol
InChI Key: JEFYKMXQUYUPQJ-FQFBWUQZSA-N
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Description

Z-Arg-Arg-4MβNA triacetate (CAS: 100900-19-4) is a fluorogenic substrate specifically engineered for detecting cathepsin B activity. Its molecular formula is C₃₇H₅₃N₉O₁₁, with a molecular weight of 799.87 g/mol . Upon enzymatic cleavage by cathepsin B, it releases the fluorescent product 4-methoxy-β-naphthylamine (4MβNA), which exhibits excitation (λex) and emission (λem) wavelengths of 355 nm and 430 nm, respectively . This compound is widely utilized in enzyme kinetics, inhibitor screening, and cellular studies related to diseases involving cathepsin B dysregulation, such as cancer metastasis and lysosomal storage disorders .

Properties

Molecular Formula

C37H53N9O11

Molecular Weight

799.9 g/mol

IUPAC Name

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C31H41N9O5.3C2H4O2/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20;3*1-2(3)4/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37);3*1H3,(H,3,4)/t24-,25-;;;/m0.../s1

InChI Key

JEFYKMXQUYUPQJ-FQFBWUQZSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg-Arg-4M|ANA (triacetate) involves the coupling of Z-Arg-Arg with 4M|ANA under specific conditions. The reaction typically requires the use of protecting groups to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of Z-Arg-Arg-4M|ANA (triacetate) follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under physiological conditions, particularly in aqueous environments. Key aspects include:

Parameter Details
Reaction Type Peptide bond cleavage via water-mediated hydrolysis
Catalysts Enzymes (e.g., proteases) or acidic/basic conditions
Products Smaller peptide fragments and amino acids (e.g., arginine residues)
Mechanism Nucleophilic attack by water on carbonyl carbons, leading to bond cleavage

Hydrolysis is accelerated in the presence of enzymes like cathepsin B, which recognize the arginine residues in the peptide chain. The triacetate groups may modulate solubility and reaction kinetics by altering the compound’s polarity.

Enzymatic Cleavage

Z-Arg-Arg-4M|ANA (triacetate) serves as a substrate for proteases, particularly cathepsin B, due to its arginine-rich structure.

Enzyme Reaction Overview Key Features
Cathepsin B Cleavage at the arginine residues in the peptide backboneEnhanced binding via electrostatic interactions; hydrogen bonding stabilizes substrate-enzyme complex
Other Proteases Potential cleavage (e.g., trypsin, lysosomal enzymes)Dependent on enzyme specificity for arginine residues

The 4-methoxy-beta-naphthylamide (4MβNA) group acts as a fluorescent leaving group, enabling real-time tracking of enzymatic activity in biochemical assays .

Structural Influences on Reactivity

The compound’s structure significantly affects its reactivity:

  • Arginine Residues :

    • Role : Enhance binding to proteases via guanidinium groups, which form electrostatic interactions and hydrogen bonds with the enzyme’s active site.

    • Impact : Increased substrate affinity for cathepsin B, reducing reaction time and improving cleavage efficiency.

  • Triacetate Groups :

    • Impact on Solubility : Improve solubility in polar solvents (e.g., dimethyl sulfoxide), facilitating reaction conditions.

    • Impact on Reactivity : May sterically hinder or protect certain bonds from non-enzymatic hydrolysis.

Scientific Research Applications

Z-Arg-Arg-4M|ANA (triacetate) is widely used in scientific research due to its specificity as a substrate for cathepsin B. Its applications include:

Mechanism of Action

The mechanism of action of Z-Arg-Arg-4M|ANA (triacetate) involves its recognition and cleavage by cathepsin B. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond, resulting in the release of the fluorescent product 4M|ANA. This process allows researchers to measure the activity of cathepsin B by detecting the fluorescence emitted by 4M|ANA .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between Z-Arg-Arg-4MβNA triacetate and other cathepsin substrates/inhibitors:

Compound Name Target Enzyme Fluorophore/Product λex/λem (nm) Molecular Weight (g/mol) Solubility Profile Primary Applications References
Z-Arg-Arg-4MβNA triacetate Cathepsin B 4MβNA 355/430 799.87 Soluble in DMSO, PEG300, Tween 80 Enzyme activity assays, drug discovery
N-CBZ-Phe-Arg-AMC TFA Cathepsin B/L AMC* 380/460 ~600 (varies by salt) Soluble in DMSO, aqueous buffers High-throughput screening
Gly-Phe-β-naphthylamide Cathepsin C β-naphthylamine 335/410 ~335 Limited aqueous solubility Enzyme characterization
Calpeptin Calpain, Cathepsin N/A (inhibitor) N/A 523.6 DMSO-soluble Apoptosis studies

*AMC: 7-amino-4-methylcoumarin

Functional Advantages of Z-Arg-Arg-4MβNA Triacetate

  • Specificity : Unlike broad-spectrum substrates (e.g., Gly-Phe-β-naphthylamide for cathepsin C), Z-Arg-Arg-4MβNA triacetate is highly selective for cathepsin B, minimizing cross-reactivity in complex biological systems .
  • Fluorescence Profile : The 4MβNA fluorophore offers distinct spectral properties compared to AMC-based substrates, enabling multiplexed assays when combined with other probes .
  • Stability : The triacetate formulation enhances solubility and shelf-life under recommended storage conditions (room temperature in the continental U.S.) .

Limitations and Alternatives

  • Solubility Challenges : While soluble in organic solvents like DMSO, Z-Arg-Arg-4MβNA triacetate may require optimization for aqueous cell-based assays. Alternatives like Z-FR-AMC (cathepsin B/L substrate) offer better aqueous compatibility .
  • Cost and Availability : High purity batches (e.g., from MedChemExpress or CymitQuimica) are expensive compared to generic protease substrates .

Enzyme Kinetics and Inhibitor Screening

Studies using Z-Arg-Arg-4MβNA triacetate have quantified cathepsin B activity in HaCaT keratinocytes during migration, revealing its role in extracellular matrix remodeling .

Pharmacological Relevance

Comparatively, E-64 (a broad cysteine protease inhibitor) lacks this specificity, limiting its utility in targeted therapies .

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